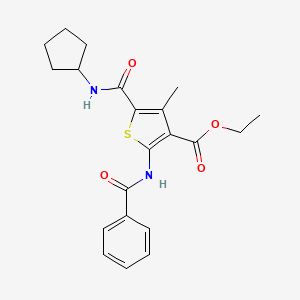![molecular formula C13H13N5OS B11079782 (6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine](/img/structure/B11079782.png)
(6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using hydroxylamine . The reaction conditions often include the use of oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylsulfanyl position.
Scientific Research Applications
5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Materials Science: It has been used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine
Uniqueness
5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME is unique due to its specific structural features, such as the presence of a methylsulfanyl group and an oxime moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H13N5OS |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(NZ)-N-(5-methyl-2-methylsulfanyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H13N5OS/c1-8-10(17-19)11(9-6-4-3-5-7-9)18-12(14-8)15-13(16-18)20-2/h3-7,11,19H,1-2H3/b17-10+ |
InChI Key |
GXAJLHARHZYEJS-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=NC2=NC(=NN2C(/C1=N/O)C3=CC=CC=C3)SC |
Canonical SMILES |
CC1=NC2=NC(=NN2C(C1=NO)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11079699.png)
![(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079707.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11079709.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11079717.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11079726.png)


![methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B11079746.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11079750.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11079769.png)
![6-(2-Fluoro-benzylsulfanyl)-5-phenyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B11079772.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11079780.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11079788.png)
![(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11079791.png)
